

Application Notes and Protocols for 14:1 EPC Trifluoromethanesulfonate in Research

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Compound of Interest

Compound Name: 14:1 EPC
trifluoromethanesulfonate

Cat. No.: B11929734

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **14:1 EPC trifluoromethanesulfonate**, a cationic lipid known for its high efficiency in nucleic acid delivery. This document is intended to guide researchers in utilizing this reagent for in vitro and potential in vivo applications.

Introduction

14:1 EPC trifluoromethanesulfonate, also referred to as 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine trifluoromethanesulfonate, is a cationic phospholipid derivative. Its structure, featuring monounsaturated 14-carbon acyl chains, makes it a highly effective agent for the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of genetic material such as plasmid DNA (pDNA) and small interfering RNA (siRNA).^[1] The cationic nature of the ethylphosphocholine headgroup facilitates the complexation with negatively charged nucleic acids, while the lipid backbone aids in the fusion with and transport across cellular membranes.

Key Applications

- Gene Transfection: Delivery of plasmid DNA to various cell lines for gene expression studies.
- RNA Interference: Delivery of siRNA for targeted gene silencing.^[1]

- mRNA Delivery: Formulation of lipid nanoparticles for the delivery of messenger RNA.
- Drug Delivery: Encapsulation and delivery of small molecule drugs.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₉ H ₇₃ F ₃ NO ₁₁ PS	MedChemExpress
Molecular Weight	852.03 g/mol	MedChemExpress
CAS Number	1246304-44-8	MedChemExpress
Appearance	White to off-white solid	AxisPharm
Solubility	Soluble in chloroform, methanol, and ethanol	AxisPharm
Storage	-20°C in a dry, dark place	AxisPharm

Experimental Protocols

Preparation of Cationic Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar cationic liposomes containing **14:1 EPC trifluoromethanesulfonate** and a helper lipid, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

Materials:

- **14:1 EPC trifluoromethanesulfonate**
- DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
- Chloroform
- Sterile, RNase-free water or desired buffer (e.g., HEPES-buffered saline)
- Round-bottom flask

- Rotary evaporator
- Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Nitrogen gas stream

Procedure:

- Lipid Film Formation:
 - In a round-bottom flask, dissolve **14:1 EPC trifluoromethanesulfonate** and DOPE in chloroform. A common molar ratio is 1:1, but this can be optimized.
 - Create a thin lipid film by evaporating the chloroform using a rotary evaporator.
 - Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with a sterile, RNase-free aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.
 - The final lipid concentration can be adjusted as needed (e.g., 1 mg/mL).
- Vesicle Sizing:
 - Sonication: Sonicate the hydrated lipid suspension in a bath sonicator until the solution becomes clear to form small unilamellar vesicles (SUVs).
 - Extrusion: For a more uniform size distribution, subject the hydrated lipid suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

In Vitro Transfection of Plasmid DNA

This protocol outlines the general procedure for transfecting mammalian cells in culture using the prepared 14:1 EPC-containing cationic liposomes.

Materials:

- Prepared 14:1 EPC/DOPE liposomes
- Plasmid DNA (e.g., encoding a reporter gene like GFP)
- Serum-free cell culture medium (e.g., Opti-MEM)
- Complete cell culture medium
- Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)
- Multi-well cell culture plates

Procedure:

- Cell Seeding:
 - The day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
- Lipoplex Formation:
 - In separate sterile tubes, dilute the plasmid DNA and the cationic liposomes in serum-free medium.
 - Combine the diluted DNA and liposome solutions. A common starting point for the lipid-to-DNA weight ratio is 4:1 to 10:1.
 - Gently mix and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes (lipid-DNA complexes).
- Transfection:
 - Remove the culture medium from the cells and wash once with serum-free medium.

- Add the lipoplex solution to the cells.
- Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
- After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium.
- Analysis:
 - Assay for gene expression (e.g., by fluorescence microscopy for GFP, or by RT-qPCR for mRNA levels) 24-72 hours post-transfection.

Quantitative Data Summary

The following tables summarize the available quantitative data for cationic liposomes formulated with 14:1 EPC or similar lipids. It is important to note that optimal conditions can vary significantly between cell lines and nucleic acid payloads.

Table 1: Transfection Efficiency of EPC-based Lipoplexes

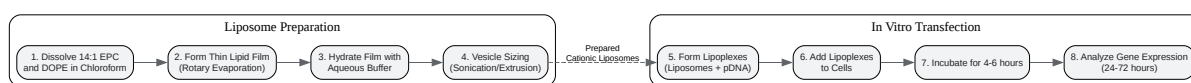
Cationic Lipid	Helper Lipid	Cell Line	Nucleic Acid	Transfection Efficiency	Reference
diC14:1c-EPC	-	Human Umbilical Artery Endothelial Cells (HUAEC)	pDNA	High	--INVALID-LINK--
diC14:1c-EPC	-	MCF-7 (Breast Cancer)	siRNA	Exceeded Lipofectamine RNAiMAX	--INVALID-LINK--
14:1 EPC	DOPE	CHO	pEGFP	High (qualitative)	General Protocol

Table 2: Cytotoxicity of EPC-based Lipoplexes

Cationic Lipid	Cell Line	Assay	Cytotoxicity	Reference
diC14:1c-EPC	MCF-7	Not specified	Comparable to Lipofectamine RNAiMAX	--INVALID-LINK--
1,2-dioleoyl-sn-glycero-3-ethylphosphocholine	BHK	Viability	Low (tolerated up to 1 mg/mL)	--INVALID-LINK--

Visualizations

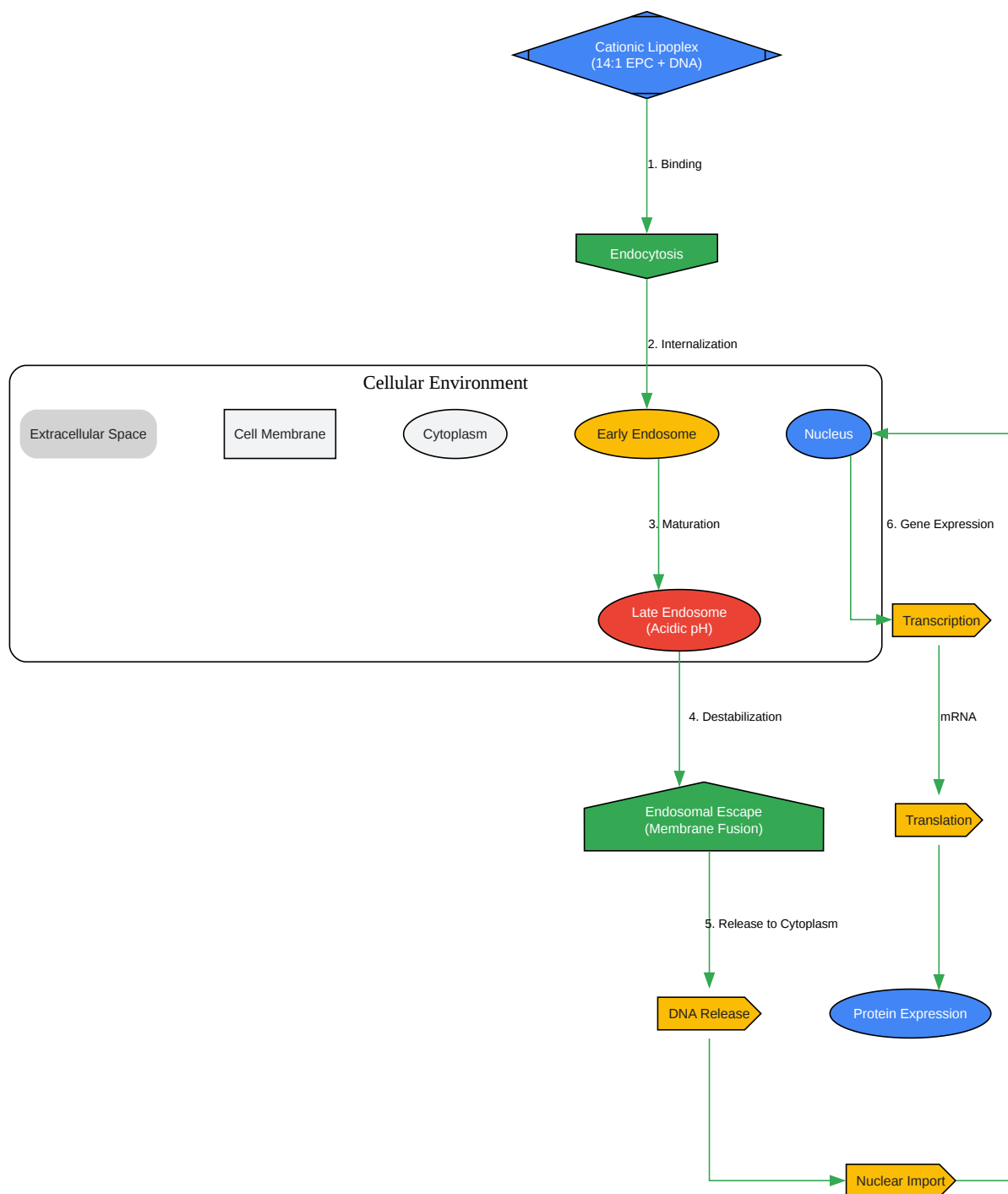
Experimental Workflow for Liposome Preparation and Transfection



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Caption: Workflow for preparing 14:1 EPC liposomes and subsequent cell transfection.

Signaling Pathway for Cationic Lipoplex-Mediated Transfection



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References

- 1. researchgate.net [researchgate.net]
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